molecular formula C17H18N2O2S2 B2725721 1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea CAS No. 2034356-07-3

1-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2725721
CAS No.: 2034356-07-3
M. Wt: 346.46
InChI Key: YQPHRYZVSDSWAD-UHFFFAOYSA-N
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Description

The compound you mentioned seems to be a complex organic molecule that contains benzo[b]thiophene and thiophene units . Benzo[b]thiophene is a heterocyclic compound and thiophene is a five-membered ring containing four carbon atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for your compound are not available, benzo[b]thiophenes can be synthesized via gold(I)–NHC-catalyzed cyclization of 2-alkynyl thioanisoles . This method is applicable to a wide range of substrates with diverse electronic and steric properties .


Molecular Structure Analysis

The molecular structure of your compound would likely be complex due to the presence of benzo[b]thiophene and thiophene units. Benzo[b]thiophene has a molecular formula of C8H6S and thiophene has a molecular formula of C4H4S .


Chemical Reactions Analysis

The chemical reactions involving your compound would likely depend on the specific functional groups present in the molecule. Benzo[b]thiophenes can undergo various reactions, including cyclization .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would depend on its exact structure. For instance, benzo[b]thiophene-2-methanol, a related compound, is a crystalline powder with a melting point of 100°C .

Scientific Research Applications

Anticancer Activity

Compounds structurally related to thioureas, such as N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, have shown strong anticancer activity across several assays and cell lines. These compounds are under consideration for clinical trials to possibly treat kidney cancer, highlighting thiourea derivatives' potential in cancer therapeutics (Nammalwar et al., 2010).

Acetylcholinesterase Inhibition

Thiourea derivatives have been synthesized and assessed for antiacetylcholinesterase activity, demonstrating the potential for development into therapeutics for diseases like Alzheimer's. Their structure-activity relationship studies indicate the importance of substituents and chain length for inhibitory activity, underscoring their relevance in medicinal chemistry (Vidaluc et al., 1995).

Synthetic Utility in Organic Chemistry

Thiourea compounds play significant roles in synthetic organic chemistry, facilitating various chemical transformations. For instance, their application in the synthesis of ureas from carboxylic acids through ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement demonstrates their versatility and efficiency in creating valuable chemical entities under mild conditions (Thalluri et al., 2014).

Antioxidant and Antiproliferative Effects

Hydroxyl-containing benzo[b]thiophene analogs, structurally similar to the compound of interest, show selectivity towards cancer cells like laryngeal cancer cells. These compounds enhance antioxidant enzyme activity, reduce ROS production, and induce apoptosis, highlighting their potential as therapeutic agents or in combinational therapy for cancer treatment (Haridevamuthu et al., 2023).

Mechanism of Action

The mechanism of action would depend on the specific application of your compound. For instance, benzo[b]thiophene heterocycles are important components of many pharmaceuticals and organic semiconducting materials .

Future Directions

The future directions for research on your compound would likely depend on its properties and potential applications. For instance, benzo[b]thiophene-based compounds have been studied for their potential in photocatalytic hydrogen evolution .

Properties

IUPAC Name

1-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c1-17(21,15-9-12-5-2-3-7-14(12)23-15)11-19-16(20)18-10-13-6-4-8-22-13/h2-9,21H,10-11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPHRYZVSDSWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NCC1=CC=CS1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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